molecular formula C16H19NO3 B1398733 Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1359705-27-3

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1398733
CAS No.: 1359705-27-3
M. Wt: 273.33 g/mol
InChI Key: TYPXLONFNRCARO-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of both a benzyl group and a spiro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of a suitable spiro intermediate with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spiro ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylic acid, while reduction could produce benzyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate.

Scientific Research Applications

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl group and the spiro structure allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, but preliminary research suggests its involvement in modulating enzyme activity and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific combination of a benzyl group and a spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-14-9-16(10-14)7-4-8-17(12-16)15(19)20-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPXLONFNRCARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C2)CN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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